molecular formula C24H22ClN3O2S B14941072 (1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14941072
M. Wt: 452.0 g/mol
InChI Key: FKIPMIHBIZVIBB-ZPHPHTNESA-N
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Description

The compound (1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a thiazolidinylidene moiety, and a pyrroloquinolinone core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone intermediate, followed by the introduction of the chlorophenyl group and the formation of the pyrroloquinolinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of (1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: stands out due to its complex structure and potential for diverse chemical and biological applications. Its unique combination of functional groups and structural motifs provides opportunities for novel research and development.

Properties

Molecular Formula

C24H22ClN3O2S

Molecular Weight

452.0 g/mol

IUPAC Name

(5Z)-2-amino-5-[9-(4-chlorophenyl)-6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C24H22ClN3O2S/c1-12-9-15-17(19-20(29)27-22(26)31-19)21(30)28-18(15)16(10-12)24(4,11-23(28,2)3)13-5-7-14(25)8-6-13/h5-10H,11H2,1-4H3,(H2,26,27,29)/b19-17-

InChI Key

FKIPMIHBIZVIBB-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC\2=C3C(=C1)C(CC(N3C(=O)/C2=C\4/C(=O)N=C(S4)N)(C)C)(C)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=C4C(=O)N=C(S4)N)(C)C)(C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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